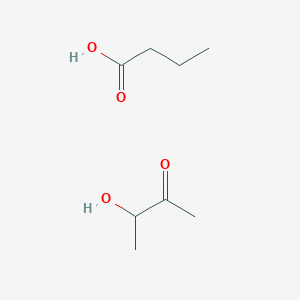

Butanoic acid;3-hydroxybutan-2-one

Description

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

butanoic acid;3-hydroxybutan-2-one |

InChI |

InChI=1S/2C4H8O2/c1-3(5)4(2)6;1-2-3-4(5)6/h3,5H,1-2H3;2-3H2,1H3,(H,5,6) |

InChI Key |

BRJFCKSCTUADPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)O.CC(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Ambiguities

The nomenclature "Butanoic acid;3-hydroxybutan-2-one" introduces ambiguity, as the semicolon may denote either a covalent ester or a non-covalent cocrystal. Butanoic acid (C₄H₈O₂) is a straight-chain carboxylic acid, while 3-hydroxybutan-2-one (C₄H₈O₂), also known as acetoin, is a hydroxy ketone. Two primary interpretations exist:

- Ester Formation : The hydroxyl group of acetoin reacts with butanoic acid to form 3-(butanoyloxy)butan-2-one, an ester.

- Cocrystallization : The two components form a supramolecular assembly via hydrogen bonding or other non-covalent interactions.

This structural ambiguity necessitates an exploration of both synthetic and crystallographic preparation methods.

Synthesis via Fischer Esterification

Reaction Mechanism and Conditions

The Fischer esterification reaction is a reversible acid-catalyzed process that converts carboxylic acids and alcohols into esters. For the hypothetical ester 3-(butanoyloxy)butan-2-one, the reaction involves butanoic acid and acetoin in the presence of a strong acid catalyst (e.g., sulfuric acid). The mechanism follows the PADPED sequence:

- P rotonation of the carbonyl oxygen.

- A ddition of the alcohol (acetoin) to form a tetrahedral intermediate.

- D eprotonation and P rotonation to facilitate water elimination.

- E limination of water to yield the protonated ester.

- D eprotonation to release the neutral ester.

Critical Parameters:

Cocrystallization Techniques

Principles of Cocrystal Formation

Cocrystals are multicomponent systems stabilized by non-covalent interactions, often between an active pharmaceutical ingredient (API) and a coformer. For butanoic acid and acetoin, hydrogen bonding between the carboxylic acid (–COOH) and hydroxyl/ketone groups of acetoin is the primary driver.

Key Interactions:

- Butanoic acid : Acts as a hydrogen bond donor via its –COOH group.

- Acetoin : Serves as a hydrogen bond acceptor through its hydroxyl (–OH) and ketone (C=O) groups.

Preparation Methods

- Solvent Evaporation : Dissolve equimolar amounts of butanoic acid and acetoin in a volatile solvent (e.g., ethanol). Slow evaporation at 25°C promotes cocrystal nucleation.

- Grinding : Mechanochemical synthesis via ball milling achieves cocrystallization within 30–60 minutes without solvents.

- Melt Crystallization : Heat the components above their melting points, then cool slowly to induce cocrystal formation.

Structural Validation

Microcrystal electron diffraction (MicroED) has emerged as a pivotal tool for characterizing sub-micrometer crystals. In a recent study, a 1:1 cocrystal of quabodepistat and 2,5-dihydroxybenzoic acid was resolved using MicroED, revealing a three-dimensional hydrogen-bonded network. Similar techniques could confirm the butanoic acid-acetoin cocrystal structure.

Industrial-Scale Production

Continuous Esterification

Large-scale ester production employs continuous reactors where butanoic acid and acetoin are fed into a heated column with acid catalysts. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

Butanoic acid,1-methyl-2-oxopropyl ester undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

Hydrolysis: Butanoic acid and 1-methyl-2-oxopropanol.

Reduction: Butanoic acid and 1-methyl-2-oxopropanol.

Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Butanoic acid,1-methyl-2-oxopropyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of butanoic acid,1-methyl-2-oxopropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and 1-methyl-2-oxopropanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Butanoic Acid (C₄H₈O₂)

Butanoic acid (CAS 107-92-6) is a straight-chain carboxylic acid (CH₃CH₂CH₂COOH) with a rancid odor. It is naturally produced in anaerobic bacterial fermentation and is a key contributor to the aroma of dairy products, fermented foods, and ripening fruits . Industrially, it is used as a precursor for esters in perfumes, flavorings, and pharmaceuticals .

3-Hydroxybutan-2-One (C₄H₈O₂)

Also known as acetoin, 3-hydroxybutan-2-one (CAS 513-86-0) is a hydroxylated ketone ((CH₃)COCH₂OH) with a caramel-like odor. It is a microbial metabolite produced during yeast fermentation and is an attractant for insects like Drosophila suzukii . It is used in food flavorings and as a signaling molecule in ecological interactions .

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of Target and Related Compounds

Key Observations:

- Isomerism: Butanoic acid and 3-hydroxybutan-2-one share the same molecular formula (C₄H₈O₂) but differ in functional groups, leading to distinct chemical behaviors. Butanoic acid is acidic (pKa ~4.8), while 3-hydroxybutan-2-one is neutral .

- Biological Roles: Butanoic acid is involved in fruit ripening and rancid odor development , whereas 3-hydroxybutan-2-one acts as an insect attractant and fermentation byproduct .

- Industrial Applications: Butanoic acid derivatives (e.g., esters) are used in solvents and plastics, while 3-hydroxybutan-2-one is preferred in food flavorings due to its sweet aroma .

Research Findings and Contrasting Evidence

3-Hydroxybutan-2-One in Ecological Interactions

- Insect Attraction: Drosophila suzukii responds strongly to 3-hydroxybutan-2-one emitted by 8-day-old yeast, suggesting its role in foraging behavior .

Contradictory Evidence

- Sample Variability: Butanoic acid and 3-methylbutanoic acid were undetectable in hydrolyzed samples due to matrix interference , but they were quantified in glucuronidase-treated samples and ripe fruits . This highlights the impact of analytical methods on compound detection.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-hydroxybutan-2-one and its derivatives in synthetic mixtures?

- Methodology : Utilize gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or refractive index detection. For isomers like (R)- and (S)-enantiomers of 3-hydroxybutanoic acid, chiral columns or derivatization with chiral agents (e.g., Mosher’s acid) are essential to resolve stereochemical configurations . Reference standards from NIST (e.g., structural data for 2-hydroxy-3-methylbutanoic acid) ensure accurate peak identification .

Q. How can researchers distinguish between 3-hydroxybutan-2-one and structurally similar ketones (e.g., 2-butanone) in spectroscopic analysis?

- Methodology : Compare NMR chemical shifts and IR absorption bands :

- 3-Hydroxybutan-2-one : A β-hydroxy ketone exhibits a characteristic broad O-H stretch (~3400 cm⁻¹) and a ketone C=O stretch (~1700 cm⁻¹). In H NMR, the hydroxyl proton appears as a singlet (~1.5 ppm), while the methyl groups adjacent to the ketone resonate at ~2.1–2.3 ppm .

- 2-Butanone : Lacks hydroxyl groups, showing only a sharp C=O stretch (~1720 cm⁻¹) and simpler methyl/methylene proton signals .

Q. What are the common synthetic routes for producing 3-hydroxybutanoic acid esters (e.g., ethyl 3-hydroxybutanoate)?

- Methodology :

- Esterification : React 3-hydroxybutanoic acid with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) at reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Enzymatic synthesis : Lipases (e.g., Candida antarctica) in non-aqueous media enable enantioselective esterification, minimizing racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for 3-hydroxybutanoic acid derivatives?

- Methodology :

Validate purity : Use recrystallization (e.g., from ethyl acetate/hexane) and confirm via differential scanning calorimetry (DSC) .

Cross-reference databases : Compare data with NIST Chemistry WebBook or peer-reviewed studies (e.g., enantiomeric excess reported in PubChem for (S)-2-hydroxy-3-methylbutanoic acid) .

Reproduce experiments : Ensure consistent solvent systems and instrumentation calibration. Discrepancies may arise from polymorphic forms or residual solvents .

Q. What strategies optimize the enantiomeric purity of 3-hydroxybutanoic acid during microbial fermentation?

- Methodology :

- Strain engineering : Modify E. coli or Cupriavidus necator to overexpress D-specific dehydrogenases (e.g., phaB gene) for (R)-3-hydroxybutanoic acid .

- Process control : Maintain pH >6.5 and limited oxygen to favor (R)-enantiomer accumulation. Monitor via chiral HPLC with a Crownpak CR-I column .

Q. How do steric and electronic effects influence the reactivity of 3-hydroxybutan-2-one in nucleophilic additions?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to analyze transition states. The β-hydroxyl group stabilizes intermediates via hydrogen bonding, increasing electrophilicity at the ketone carbonyl .

- Experimental validation : Compare reaction rates with analogs (e.g., 2-butanone) in nucleophilic additions (e.g., Grignard reactions). Kinetic studies using C NMR track regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.